Furan-1

描述

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . It is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .

Synthesis Analysis

Industrial synthesis of furan is achieved mainly through the decarbonylation of furfural, an organic compound derived from agricultural byproducts such as corncobs and sugarcane bagasse . Furfural is heated with palladium or nickel catalysts at high pressure, which facilitates the removal of a carbonyl group, yielding furan .Molecular Structure Analysis

The furan molecule consists of a five-membered aromatic ring, featuring four carbon atoms and one oxygen atom . Its structure incorporates two π bonds and a ring of 10 π electrons, which grant the molecule aromatic properties .Chemical Reactions Analysis

Furan is known to undergo various chemical reactions. For instance, it reacts strongly with bromine and chlorine, forming polyhalogenated products . It is also readily hydrolyzed by acids .Physical And Chemical Properties Analysis

Furan is a colorless, volatile liquid with a distinctively sweet, ether-like odor and is highly flammable . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .作用机制

AG 045572, also known as Furan-1, is a nonpeptidic antagonist of gonadotropin-releasing hormone (GnRH) . This article will delve into the mechanism of action of AG 045572, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

The primary target of AG 045572 is the GnRH receptor, a member of the rhodopsin-like G protein-coupled receptor (GPCR) family . It has a high affinity for both human and rat GnRH receptors, with Ki values of 6.0 nM and 3.8 nM respectively .

Mode of Action

As a GnRH receptor antagonist, AG 045572 binds to the GnRH receptors on the plasma membrane of gonadotrophs, pituitary cells that synthesize the gonadotrophins luteinising hormone (LH), and follicle-stimulating hormone (FSH) . This binding inhibits the synthesis and release of LH and FSH, thereby suppressing testosterone .

Biochemical Pathways

AG 045572 affects the GnRH pathway, which plays a crucial role in the regulation of fertility and is an attractive target for studying hormone-dependent diseases such as prostate, ovarian, breast cancers, and endometriosis . The compound is metabolized by CYP3A in both rats and humans .

Pharmacokinetics

AG 045572 exhibits different pharmacokinetic properties in male and female rats. In intact male rats, the oral bioavailability of AG 045572 is 8%, while in female or castrated male rats it is 24% . The compound is metabolized by CYP3A in both rats and humans, with similar Km values in male and female human, female rat liver microsomes, and expressed CYP3A4 and CYP3A5 .

Result of Action

The administration of AG 045572 results in the suppression of testosterone to castrate levels . This suppression of testosterone by pretreatment with AG 045572 leads to changes in its own pharmacokinetics .

Action Environment

The action, efficacy, and stability of AG 045572 can be influenced by various environmental factors. For instance, the suppression of testosterone by pretreatment with AG 045572 can lead to changes in its own pharmacokinetics . This suggests that the hormonal environment can significantly impact the action of AG 045572.

安全和危害

未来方向

The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil . In the search for substitutes for petroleum derivatives, the compounds belonging to the furan platform appear among the best known due to their reactivity .

属性

IUPAC Name |

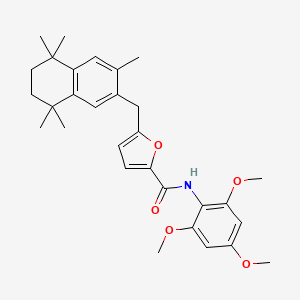

5-[(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)methyl]-N-(2,4,6-trimethoxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO5/c1-18-13-22-23(30(4,5)12-11-29(22,2)3)15-19(18)14-20-9-10-24(36-20)28(32)31-27-25(34-7)16-21(33-6)17-26(27)35-8/h9-10,13,15-17H,11-12,14H2,1-8H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEMCIBPDYCJLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1CC3=CC=C(O3)C(=O)NC4=C(C=C(C=C4OC)OC)OC)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433309 | |

| Record name | AG 045572 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N-(2,4,6-trimethoxyphenyl)furan-2-carboxamide | |

CAS RN |

263847-55-8 | |

| Record name | AG 045572 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Furan-1 interact with the GnRH-R?

A1: Furan-1 exhibits an allosteric mode of interaction with the GnRH-R. [] Unlike competitive antagonists that directly bind to the hormone-binding site, Furan-1 binds to a distinct allosteric site, influencing the receptor's conformation and function. []

Q2: What are the downstream effects of Furan-1 binding to the GnRH-R?

A2: By binding to the allosteric site, Furan-1 induces negative cooperativity with both peptide agonists and other nonpeptide antagonists, effectively inhibiting their binding to the GnRH-R. [] This results in the suppression of downstream signaling pathways associated with GnRH-R activation.

Q3: How does the allosteric binding mode of Furan-1 differ from other GnRH-R antagonists?

A3: Furan-1's allosteric mechanism distinguishes it from many previously described GnRH-R antagonists that act competitively. [] This unique mode of action offers potential advantages in terms of selectivity and sustained inhibition of the receptor.

Q4: What is the molecular formula and weight of Furan-1?

A4: While the provided research abstracts do not explicitly state the molecular formula and weight of Furan-1, they can be deduced from its chemical name: 5-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-ylmethyl)furan-2-carboxylic acid (2,4,6-trimethoxyphenyl)amide. Based on this, the molecular formula is C28H35NO5 and the molecular weight is 465.58 g/mol.

Q5: How do structural modifications of Furan-1 affect its antagonistic activity?

A5: While the provided abstracts do not elaborate on specific structural modifications and their impact on Furan-1's activity, SAR studies are crucial in drug discovery. By systematically altering the compound's structure, researchers can identify key pharmacophores responsible for its activity and optimize its potency and selectivity.

Q6: What is the in vitro and in vivo efficacy of Furan-1?

A6: Research indicates that Furan-1 is a potent GnRH-R antagonist both in vitro and in vivo. [] Specific details on cell-based assays, animal models, and potential clinical trials are not provided in the abstracts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-phenyl-1-piperazinyl)methyl]-3,6-dihydro-2H-imidazo[1,2-c]quinazolin-5-one](/img/structure/B1662242.png)

![1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate](/img/structure/B1662254.png)

![2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate](/img/structure/B1662261.png)